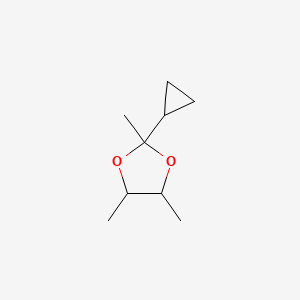
2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C9H16O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its unique structure, which includes a cyclopropyl group and three methyl groups attached to the dioxolane ring. It has various applications in scientific research and industry due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane typically involves the reaction of cyclopropyl ketone with trimethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as p-toluenesulfonic acid
Solvent: Anhydrous conditions to prevent hydrolysis of intermediates
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反应分析
Types of Reactions
2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methyl groups and cyclopropyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted dioxolanes, depending on the specific reagents and conditions used .
科学研究应用
2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The cyclopropyl group and methyl substitutions play a crucial role in determining the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2,4,5-Trimethyl-1,3-dioxolane: Similar structure but lacks the cyclopropyl group.
2,2,4-Trimethyl-1,3-dioxolane: Another dioxolane derivative with different methyl group positions.
Cyclopropyl methyl ketone: Contains the cyclopropyl group but lacks the dioxolane ring.
Uniqueness
2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane is unique due to the presence of both the cyclopropyl group and the dioxolane ring, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds .
生物活性
2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane is an organic compound characterized by a unique structure that includes a cyclopropyl group and three methyl groups attached to a dioxolane ring. Its molecular formula is C9H16O2, with a molecular weight of 156.22 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C9H16O2
- Molecular Weight : 156.22 g/mol
- InChI Key : LEEVJGAIZHHKFK-UHFFFAOYSA-N
The structural features of this compound contribute to its reactivity and interaction with biological targets. The presence of the cyclopropyl group enhances its ability to participate in various chemical reactions, including oxidation and reduction processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of specific enzymes. Its structure allows it to interact with enzyme active sites, potentially modulating their activity. The exact mechanisms of inhibition are still under investigation but may involve competitive or non-competitive inhibition pathways.
Antitumor Activity
Recent studies have explored the antitumor properties of compounds related to this compound. For instance, derivatives synthesized from dioxolanes have shown promising results against various cancer cell lines. Notably:
- Compounds derived from similar structural frameworks have demonstrated significant inhibitory effects on colon cancer, lung cancer, and melanoma cell lines .
The biological activity of this compound is hypothesized to involve:
- Binding Affinity : The unique cyclopropyl and methyl substitutions enhance binding to molecular targets such as enzymes and receptors.
- Modulation of Enzymatic Pathways : By fitting into specific binding sites on enzymes or receptors, the compound may alter their activity and influence cellular signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in medicinal chemistry:
- Synthesis of Antitumor Derivatives : Research has focused on synthesizing derivatives that incorporate the dioxolane structure to evaluate their cytotoxic effects against cancer cell lines. For example:
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures could inhibit key regulatory enzymes involved in cell cycle progression and apoptosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4,5-Trimethyl-1,3-dioxolane | Lacks cyclopropyl group | Limited enzyme inhibition |
| Cyclopropyl methyl ketone | Contains cyclopropyl group but no dioxolane | Moderate biological activity |
| 2-Cyclopropyl-2-methyl-1,3-dioxolane | Similar structure; varied substitutions | Potential enzyme inhibitor |
The presence of both the cyclopropyl group and the dioxolane ring in this compound provides distinct chemical properties that enhance its biological activity compared to other similar compounds.
属性
CAS 编号 |
61920-38-5 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
2-cyclopropyl-2,4,5-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-6-7(2)11-9(3,10-6)8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI 键 |
LEEVJGAIZHHKFK-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OC(O1)(C)C2CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















